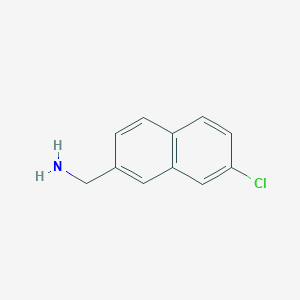
2-(Aminomethyl)-7-chloronaphthalene
Übersicht
Beschreibung
2-(Aminomethyl)-7-chloronaphthalene, also known as 2-AMCN, is an aromatic compound containing a chlorine-substituted naphthalene ring. It is a colorless, crystalline solid with a slightly pungent odor and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). 2-AMCN has a wide range of applications in scientific research, from the synthesis of complex organic molecules to its use as a model compound for studying the mechanism of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Decomposition
Research has explored the photocatalytic decomposition of chloronaphthalenes, compounds closely related to 2-(Aminomethyl)-7-chloronaphthalene, using titanium dioxide (TiO2) and iron nanoparticles in aqueous systems. These studies highlight the compound's role in environmental remediation, particularly in degrading persistent organic pollutants. The decomposition process involves the replacement of the chlorine atom by a hydroxyl group, leading to the breakdown of the naphthalene ring and the formation of non-toxic products like water and carbon dioxide (Qi et al., 2019).
Intermolecular Interactions
Another area of interest is the study of intermolecular interactions, such as those in liquid chloronaphthalene, which can inform on the behavior of 2-(Aminomethyl)-7-chloronaphthalene in various states. X-ray diffraction methods have been utilized to analyze these interactions, providing insights into the structural organization and molecular packing of chloronaphthalene derivatives in liquid phase (Drozdowski, 2003).
Biodegradation
The biodegradation of chloronaphthalenes by white-rot fungus demonstrates the biological transformation pathways that compounds like 2-(Aminomethyl)-7-chloronaphthalene might undergo in natural environments. This research is crucial for understanding how such compounds can be biologically decomposed, potentially leading to eco-friendly degradation techniques (Mori et al., 2003).
Adsorption and Dehalogenation
The interaction of chloronaphthalenes with high-carbon iron filings has been studied to understand adsorption and reductive dehalogenation processes, relevant for environmental cleanup and water treatment technologies. These findings are significant for the development of methods to remove harmful chlorinated compounds from water (Sinha & Bose, 2007).
Eigenschaften
IUPAC Name |
(7-chloronaphthalen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUFBNAUGPHCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-7-chloronaphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



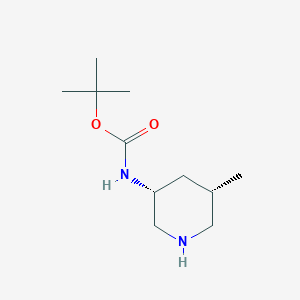
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
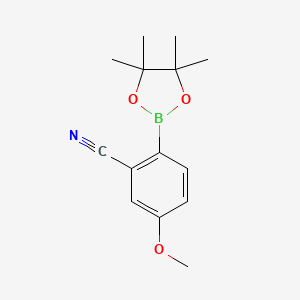
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)
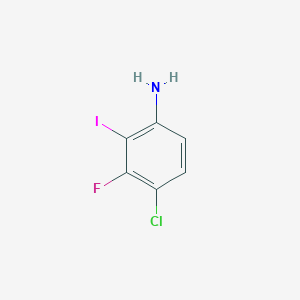
![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)
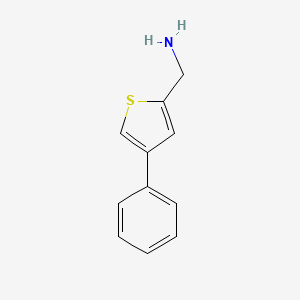
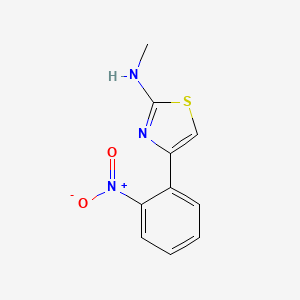

![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)